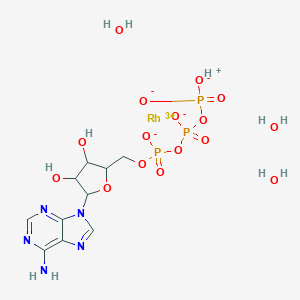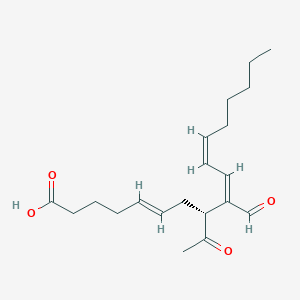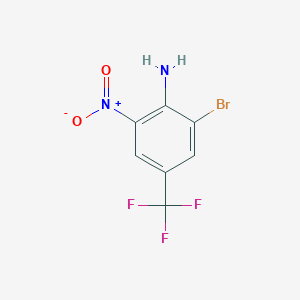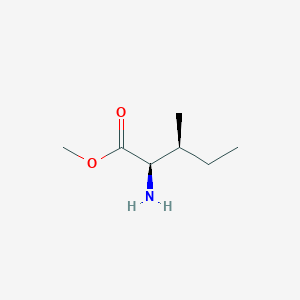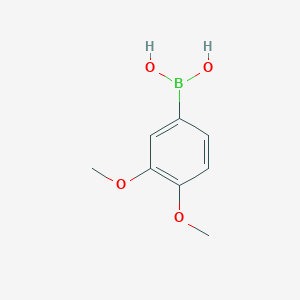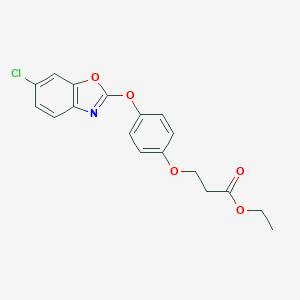![molecular formula C7H5NO2 B038324 Furo[3,2-c]pyridin-3(2H)-one CAS No. 119293-04-8](/img/structure/B38324.png)
Furo[3,2-c]pyridin-3(2H)-one
Vue d'ensemble
Description
“Furo[3,2-c]pyridin-3(2H)-one” is a chemical compound with the molecular formula C7H5NO . It is also known by other names such as “Furo[3,2-c]pyridine” and "5-Aza-1-benzofuran" .
Synthesis Analysis
The synthesis of a furo[3,2-c]pyridine-based compound named LIQ-TF was achieved through an Rh-catalyzed tandem reaction . This compound showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency .Molecular Structure Analysis
The molecular structure of “Furo[3,2-c]pyridin-3(2H)-one” consists of a furo[3,2-c]pyridine core . The compound has a molecular weight of 119.121 Da and a mono-isotopic mass of 119.037117 Da .Chemical Reactions Analysis
“Furo[3,2-c]pyridin-3(2H)-one” has been used in the construction of an AIE-active photosensitizer named LIQ-TF . This compound has shown high 1O2 and ˙OH generation efficiency .Physical And Chemical Properties Analysis
“Furo[3,2-c]pyridin-3(2H)-one” has a density of 1.2±0.1 g/cm3, a boiling point of 197.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.6±3.0 kJ/mol and a flash point of 77.8±13.8 °C . The compound has a molar refractivity of 34.5±0.3 cm3 .Applications De Recherche Scientifique
Photodynamic Ablation of Bacteria
Furo[3,2-c]pyridin-3(2H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF . This photosensitizer shows near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency . It can be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo . This shows great potential for combating multiple drug-resistant bacteria .
Synthesis of Pyridine Derivatives
Furo[3,2-c]pyridin-3(2H)-one can be used in the synthesis of 2-amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole . This is achieved by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine . Acid hydrolysis of these derivatives leads to heterocyclization with the formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
Synthesis of Arylamino Derivatives
The compound can also be used to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine . This expands the range of possible derivatives and applications of the compound .
Organic Light-Emitting Diodes (OLEDs)
A furo[3,2-c]pyridine-based iridium complex has been developed for high-performance organic light-emitting diodes . This application demonstrates the potential of Furo[3,2-c]pyridin-3(2H)-one in the field of electronics and display technology .
Mécanisme D'action
Target of Action
Furo[3,2-c]pyridin-3(2H)-one is a novel compound that has been found to have a specific target in Gram-positive bacteria . This compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules, creating a chemical change .
Mode of Action
The compound, also known as LIQ-TF, exhibits Aggregation-Induced Emission (AIE) . This means that it emits light when the molecules aggregate, or come together. LIQ-TF shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency . This allows it to be used for specific imaging and photodynamic ablation of Gram-positive bacteria .
Biochemical Pathways
The biochemical pathways affected by Furo[3,2-c]pyridin-3(2H)-one involve the generation of reactive oxygen species, specifically ^1O2 and ˙OH . These reactive species can cause damage to cellular components, leading to cell death. This is particularly useful in the context of bacterial infections, where the compound can help to eliminate harmful bacteria .
Result of Action
The result of the action of Furo[3,2-c]pyridin-3(2H)-one is the specific imaging and photodynamic ablation of Gram-positive bacteria . This means that the compound can be used to visualize these bacteria and to destroy them through a process called photodynamic ablation . This has great potential for combating multiple drug-resistant bacteria .
Action Environment
The action of Furo[3,2-c]pyridin-3(2H)-one can be influenced by various environmental factors. For instance, the presence of light is necessary for the compound to act as a photosensitizer . Additionally, the aggregation of the compound’s molecules, which triggers its AIE property, can be influenced by factors such as temperature, pH, and the presence of other molecules
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
furo[3,2-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-1-2-8-3-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOMUBDULVFFBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557281 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-c]pyridin-3(2H)-one | |
CAS RN |
119293-04-8 | |
| Record name | Furo[3,2-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

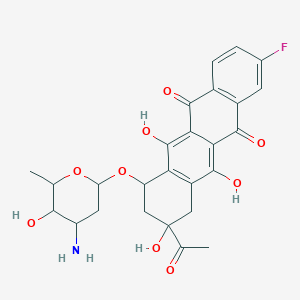



![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)
